molecular formula C15H11ClO4 B2355616 2-(3-Chloro-4-methoxybenzoyl)benzoic acid CAS No. 158425-76-4

2-(3-Chloro-4-methoxybenzoyl)benzoic acid

Cat. No.: B2355616
CAS No.: 158425-76-4
M. Wt: 290.7
InChI Key: ICYJHSUTKRAUMS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxybenzoyl)benzoic acid is a substituted benzophenone derivative with the molecular formula C₁₅H₁₁ClO₄ (calculated molecular weight: 290.70 g/mol). The compound features a benzoic acid backbone substituted at the 2-position with a benzoyl group bearing a chlorine atom at the 3-position and a methoxy group at the 4-position.

The chlorine and methoxy substituents influence electronic and steric properties: the electron-withdrawing chlorine atom may enhance acidity, while the methoxy group contributes to solubility in polar solvents. Such modifications are critical in pharmaceutical and agrochemical applications, where bioactivity and solubility are optimized through targeted substitution patterns.

Properties

IUPAC Name

2-(3-chloro-4-methoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYJHSUTKRAUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxybenzoyl)benzoic acid typically involves the acylation of 3-chloro-4-methoxybenzoic acid with benzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxybenzoyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(3-Chloro-4-methoxybenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Benzoyl Group) Molecular Weight (g/mol) Solubility* Melting Point (°C)
2-(3-Chloro-4-methoxybenzoyl)benzoic acid 3-Cl, 4-OCH₃ 290.70 (calculated) Moderate in alcohols Not reported
2-(4-Methylbenzoyl)benzoic acid 4-CH₃ 240.25 s alc, eth ~150
2-(4-Methoxybenzoyl)benzoic acid 4-OCH₃ 256.25 s alc, eth ~150
2-(4-Chlorobenzoyl)benzoic acid 4-Cl 260.68 s alc, bz, eth 150
2-(3-Chloro-4-methylbenzoyl)benzoic acid 3-Cl, 4-CH₃ 274.70 Not reported Not reported

*s alc = soluble in alcohol; eth = ether; bz = benzene.

Key Observations:

  • Solubility: Methoxy-substituted analogs (e.g., 2-(4-methoxybenzoyl)benzoic acid) exhibit higher solubility in polar solvents compared to methyl- or chloro-substituted derivatives due to the electron-donating nature of the methoxy group .

Industrial and Commercial Relevance

  • Market Presence: 2-(4-Chlorobenzoyl)benzoic acid (CAS 260.68 g/mol) is commercially significant, with applications in polymer and pharmaceutical synthesis . The 3-chloro-4-methoxy variant may occupy niche markets due to its specialized substitution pattern.
  • Synthetic Flexibility: Amino- or thiol-substituted derivatives (e.g., 2-(3-Amino-4-chlorobenzoyl)benzoic acid, CAS 118-04-7 ) demonstrate the compound’s adaptability in drug discovery, where functional groups are tailored for target engagement.

Research Challenges and Opportunities

  • Data Gaps: Experimental data for this compound (e.g., melting point, crystallography) are lacking. Computational modeling (e.g., SHELX ) could predict its structural properties.
  • Substituent Position Effects: Most studies focus on para-substituted analogs; meta-substitution’s impact on bioactivity and solubility warrants further investigation .

Biological Activity

2-(3-Chloro-4-methoxybenzoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro and a methoxy group, which are believed to influence its reactivity and interaction with biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. Additionally, it may interact with various receptors, influencing signaling pathways within biological systems.

The unique positioning of the chloro and methoxy groups enhances the compound's binding affinity and reactivity, which is crucial for its pharmacological effects. Research is ongoing to fully elucidate these mechanisms and identify specific molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has been shown to modulate immune responses, particularly by increasing the population of regulatory T-cells (CD4+ Tregs) and enhancing FoxP3 expression in lipopolysaccharide (LPS)-induced inflammation models . This suggests a potential therapeutic role in managing inflammatory conditions.

Case Studies

  • Immunomodulatory Effects : A study conducted on LPS-induced mice demonstrated that treatment with this compound resulted in decreased CD4+ T-cell populations while increasing CD4+ Treg populations. This was accompanied by an increase in FoxP3 expression, indicating a shift towards a more regulatory immune profile .
  • Enzyme Interaction Studies : In silico studies have suggested that this compound can act as a putative binder to key enzymes involved in protein degradation pathways, such as cathepsins B and L. These interactions may enhance cellular proteostasis and have implications for aging-related diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzoic acid derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundYesYesSpecific chloro and methoxy substitutions
4-Chloro-3-methoxybenzoic acidModerateLimitedDifferent substitution pattern
3-Chloro-4-methoxybenzoic acidYesModerateSimilar structure but varying activity profiles

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